2-(5-acetylthiophen-2-yl)acetonitrile

medicinal chemistry kinase inhibitor synthesis thiophene heterocyclization

2-(5-Acetylthiophen-2-yl)acetonitrile, also referred to as 5-acetyl-2-thiopheneacetonitrile (9CI), is a small-molecule thiophene derivative (C₈H₇NOS, MW 165.21 g/mol) that integrates an acetyl substituent at the 5-position, a thiophene ring, and an acetonitrile side chain. The thiophene scaffold provides an electron-rich, aromatic heterocyclic core, while the acetyl and acetonitrile groups introduce distinct reactivity handles that are extensively exploited in heterocyclic synthesis—such as Knoevenagel/Gewald cascades for multitargeted kinase inhibitor fragments —and in thienyl-based organic electronic materials.

Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol
CAS No. 107701-61-1
Cat. No. B033503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-acetylthiophen-2-yl)acetonitrile
CAS107701-61-1
Molecular FormulaC8H7NOS
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(S1)CC#N
InChIInChI=1S/C8H7NOS/c1-6(10)8-3-2-7(11-8)4-5-9/h2-3H,4H2,1H3
InChIKeyRTCOCAXVCVPSRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Acetylthiophen-2-yl)acetonitrile (CAS 107701-61-1): Structural Identity, Core Properties, and Availability Snapshot for Procurement Decisions


2-(5-Acetylthiophen-2-yl)acetonitrile, also referred to as 5-acetyl-2-thiopheneacetonitrile (9CI), is a small-molecule thiophene derivative (C₈H₇NOS, MW 165.21 g/mol) that integrates an acetyl substituent at the 5-position, a thiophene ring, and an acetonitrile side chain. The thiophene scaffold provides an electron-rich, aromatic heterocyclic core, while the acetyl and acetonitrile groups introduce distinct reactivity handles that are extensively exploited in heterocyclic synthesis—such as Knoevenagel/Gewald cascades for multitargeted kinase inhibitor fragments [1]—and in thienyl-based organic electronic materials [2]. In its typical commercial form the compound is supplied as a yellow-to-red solid with a melting point of 47–49 °C and purity ≥95% . Prospective buyers should note that the compound has been listed as a discontinued product by at least one major European supplier (CymitQuimica) and is predominantly available through custom-synthesis or specialist catalogue vendors, a supply-chain constraint that directly impacts procurement timelines and cost.

Why 2-(5-Acetylthiophen-2-yl)acetonitrile Cannot Be Interchanged with Other Thiophene-Acetonitrile or Acetyl-Thiophene Analogs for Synthesis-Tethered Research Programs


Substituting a closely related thiophene-acetonitrile derivative for 2-(5-acetylthiophen-2-yl)acetonitrile is not a neutral decision because the compound derives its synthetic value from the simultaneous presence of three reactive centers: the thiophene ring (electrophilic aromatic substitution), the terminal nitrile (nucleophilic addition, hydrolysis, or reduction to amine), and the acetyl carbonyl (condensation, heterocyclization, and enolate chemistry). Removing the acetyl group—as in the unsubstituted 2-thienylacetonitrile (CAS 20893-30-5, boiling point 115–120 °C at 22 mmHg)—destroys all downstream reactivity pathways that depend on the 5-acetyl moiety for Knoevenagel, Gewald, or Vilsmeier-type transformations . Conversely, the regioisomeric 5-acetylthiophene-2-carbonitrile (CAS 88653-55-8, melting point 77 °C) positions the nitrile directly on the ring rather than on a methylene spacer, which alters the electronics of the conjugated system and precludes the nucleophilic displacement and homologation sequences that the –CH₂CN arm uniquely supports [1]. For lead-optimization programs or multistep medicinal-chemistry routes where precise spatial arrangement of hydrogen-bond acceptors and the distance between the carbonyl and nitrile loci define the pharmacophore, generic replacement nullifies the structure–activity relationship and introduces an uncontrolled variable that can invalidate synthetic route reproducibility [2].

Quantitative Differential Evidence for 2-(5-Acetylthiophen-2-yl)acetonitrile vs. Closest Analogs (Synthesis, Building-Block Utility, and Physical Property Benchmarking)


Methylene-Spaced Nitrile vs. Directly Attached Nitrile: Distinctive Reactivity Windows for Heterocyclization and Chain-Homologation Chemistry

2-(5-Acetylthiophen-2-yl)acetonitrile carries the nitrile group on a methylene (–CH₂–) spacer, whereas its closest constitutional analog 5-acetylthiophene-2-carbonitrile (CAS 88653-55-8) has the CN group directly bonded to the ring. This single-atom insertion shifts the geometry of the nucleophilic center and changes the pKₐ of the adjacent C–H bonds, a difference that has been exploited in Knoevenagel/Gewald cascade syntheses of multitargeted kinase inhibitor cores where the –CH₂CN moiety acts as an active methylene component [1]. Quantitative DFT studies on thiophene-acetonitrile congeners show that the methylene-bridged nitrile lowers the HOMO–LUMO gap by approximately 0.3–0.5 eV compared with the ring-attached carbonitrile, enhancing its participation in charge-transfer processes relevant to both heterocyclization and organic electronic materials [2].

medicinal chemistry kinase inhibitor synthesis thiophene heterocyclization

Experimental Melting-Point Benchmarking: Solid-State Handling Advantage over the Parent Unsubstituted 2-Thienylacetonitrile

The target compound is a crystalline solid at ambient temperature (mp 47–49 °C) , whereas the simplest unsubstituted scaffold 2-thienylacetonitrile (CAS 20893-30-5) is a liquid (bp 115–120 °C at 22 mmHg, density 1.157 g/mL at 25 °C) . For automated solid-dispensing platforms, parallel synthesis arrays, and moisture-sensitive reactions, the solid physical form eliminates solvent dilution errors, enables gravimetric rather than volumetric dispensing, and reduces hygroscopicity-related contamination compared with the liquid comparator.

solid-phase synthesis weighing accuracy laboratory logistics

Acetyl Substituent as a Structural Determinant for OLED-Relevant Photophysical Performance Versus Non-Acetylated Thiophenes

The 5-acetyl group on the thiophene ring acts as a conjugated electron-withdrawing substituent that red-shifts the absorption maximum and lowers the optical band gap compared with unsubstituted thiophene chromophores. In copolymer systems incorporating 1,4-bis(5-acetyl-2-thienyl)benzene—a bidentate analogue of the target compound—the acetylated thienyl units produced absorption λmax values of ~380–410 nm, representing a bathochromic shift of ~30–50 nm relative to non-acetylated bis(thienyl)benzene analogues that absorb around 340–360 nm [1]. The monomeric 2-(5-acetylthiophen-2-yl)acetonitrile inherits this chromophoric signature and is expressly cited as an intermediate for OLED preparation , providing a direct route to incorporate the acetyl-thienyl π-system into electroluminescent materials.

organic light-emitting diodes organic electronics copolymer chromophores

Dual Carbonyl–Nitrile Reactivity on a Single Thiophene Core: Synthetic-Divergence Advantage Over Mono-Functional Analogues

The target compound is one of the few thiophene building blocks that offers both a ketone carbonyl and a nitrile group on the same molecule while maintaining a C₂ linker length from the ring to the nitrile. In a representative Gewald-type thiophene synthesis, the acetyl group enables condensation with active-methylene reagents (e.g., malononitrile or ethyl cyanoacetate) to form aminothiophene or pyran derivatives, while the pendant acetonitrile can independently undergo reduction to the primary amine or hydrolysis to the carboxylic acid [1]. By contrast, mono-functionalised competitors such as 2-acetylthiophene (acetyl only) or 2-thienylacetonitrile (nitrile only) each permit only one vector of diversification without additional protection/deprotection steps [2].

heterocyclic chemistry parallel library synthesis building-block versatility

CYP4Z1 Metabolic Stability and Pharmacological Relevance: A Documented Bioactivity Anchor Lacking in Simple Thiophene-Acetonitriles

Although the target compound itself has not been directly assayed in a published head-to-head study, structurally related 5-acetylthiophene-2-carbonitrile derivatives have been documented as ligands for cytochrome P450 isoform CYP4Z1, a target of interest in breast cancer research. Specifically, the analogue CAY10770 (which contains the 5-acetylthiophen-2-yl pharmacophore) inhibits CYP4Z1 with an IC₅₀ of 5.9 μM and suppresses the production of 14(15)-EET, 19-HETE, and 14(15)-DiHET by 83%, 86%, and 80%, respectively, in T47D breast cancer cells at 3 μM . The 2-(5-acetylthiophen-2-yl)acetonitrile core substructure contributes the thiophene-acetyl motif that is essential for this CYP4Z1 engagement, a bioactivity dimension that is absent in the non-acetylated 2-thienylacetonitrile (CAS 20893-30-5) and the carbonitrile isomer (CAS 88653-55-8) [1].

cytochrome P450 CYP4Z1 inhibitor breast cancer metabolism

Supply-Chain Risk Differentiation: Discontinuation Status and Synthetic Accessibility vs. Bulk-Available Analogues

CymitQuimica, a European chemical supplier, explicitly lists 2-(5-acetylthiophen-2-yl)acetonitrile as a 'Discontinued product' in its catalogue , whereas the simpler analogues 2-thienylacetonitrile (CAS 20893-30-5) and 5-acetylthiophene-2-carbonitrile (CAS 88653-55-8) remain broadly stocked by major international vendors. The target compound is still available through custom-synthesis and specialist providers (Key Organics, Atomax Chemicals, Otava Ltd. at purity >95%) , but lead times are typically 4–8 weeks compared with 1–3 days for off-the-shelf thiophene acetonitriles. This supply-chain asymmetry must be factored into procurement planning: programs that can tolerate the longer timeline gain a unique building block; programs requiring guaranteed same-week delivery should pre-qualify alternative routes or stockpile.

chemical supply chain custom synthesis procurement risk management

Optimal Research and Industrial Application Scenarios for 2-(5-Acetylthiophen-2-yl)acetonitrile (CAS 107701-61-1) Based on Quantified Evidence


Multitargeted Kinase Inhibitor Fragment Libraries via Knoevenagel–Gewald Cascade Chemistry

2-(5-Acetylthiophen-2-yl)acetonitrile is the building block of choice for constructing thienopyrimidine and thienopyridine scaffolds that serve as ATP-competitive kinase inhibitor fragments. The –CH₂CN arm acts as an active methylene in Knoevenagel condensations with aromatic aldehydes, while the 5-acetyl group enables subsequent Gewald cyclisation with elemental sulfur and malononitrile or ethyl cyanoacetate to generate 2-aminothiophene-3-carbonitrile intermediates. This dual reactivity has been demonstrated in the synthesis of multitargeted receptor tyrosine kinase inhibitors [1], where the acetylthienyl unit supplied the critical carbonyl trigger for heterocyclization—a transformation that the non-acetylated or carbonitrile-only comparators cannot execute.

CYP4Z1-Targeted Anticancer Probe Development and Metabolic Pathway Elucidation

For groups investigating cytochrome P450 4Z1 (CYP4Z1) as a therapeutic target in breast cancer, the 5-acetylthiophen-2-yl substructure embedded in 2-(5-acetylthiophen-2-yl)acetonitrile provides a validated entry point for structure–activity relationship expansion. The structurally analogous inhibitor CAY10770 (IC₅₀ = 5.9 μM against CYP4Z1) suppresses pro-angiogenic eicosanoids (14(15)-EET, 19-HETE, 14(15)-DiHET) by >80% in T47D cells at 3 μM . The target compound's nitrile handle offers a convenient vector for diversification to primary amines or carboxylic acids without disrupting the acetyl-thienyl pharmacophore, enabling rapid analoging around the CYP4Z1 binding pocket.

Red-Shifted OLED Chromophore Building Block for Electroluminescent Polymers and Small-Molecule Emitters

The 5-acetylthienyl chromophore incorporated in 2-(5-acetylthiophen-2-yl)acetonitrile provides a pre-installed spectral tuning element for the rational design of organic light-emitting diode (OLED) materials. Copolymer studies confirm that acetylated thienyl-benzene systems exhibit absorption maxima that are bathochromically shifted by ~30–50 nm relative to non-acetylated analogues [2]. The compound is explicitly cited as an OLED preparation intermediate , and its solid physical form (mp 47–49 °C) facilitates precise stoichiometric incorporation during monomer feed preparation for controlled polymerisation. This chromophoric advantage makes the compound preferable to non-acetylated thiophenes for applications requiring emission in the blue-to-green spectral region.

Orthogonally Functionalised Core for Parallel Synthesis of Bis-Heterocyclic Compound Libraries

The simultaneous presence of an acetyl carbonyl and a nitrile on the same thiophene core enables divergent library synthesis with minimal protecting-group manipulation. In one representative workflow, the acetyl group undergoes condensation with thiosemicarbazides to yield thiazole-fused thiophenes, while the nitrile is independently reduced to the aminomethyl derivative for subsequent amide coupling—all performed in parallel without cross-interference. This orthogonal reactivity pattern reduces the synthetic step count by a minimum of two steps per library member compared with mono-functional thiophene starting materials [3], translating to a 30–50% reduction in synthesis time for a 100-member library and a corresponding decrease in reagent consumption and waste generation.

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